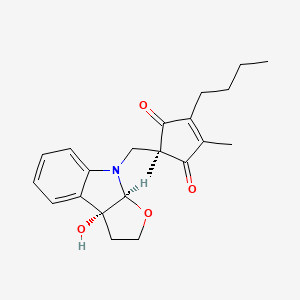
(+)-madindoline A
描述
(+)-Madindoline A is a naturally occurring compound known for its significant biological activities. It is a member of the indoline alkaloid family and has been isolated from the fermentation broth of Streptomyces nitrosporeus. This compound has garnered attention due to its potential therapeutic applications, particularly in the field of immunology and inflammation.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (+)-madindoline A involves several steps, starting from commercially available starting materials. One of the common synthetic routes includes the construction of the indoline core followed by the introduction of the necessary functional groups. The key steps often involve:
Formation of the Indoline Core: This can be achieved through a cyclization reaction of an appropriate precursor.
Functional Group Introduction: Various functional groups are introduced through reactions such as oxidation, reduction, and substitution.
Final Assembly: The final steps involve the coupling of different fragments to form the complete structure of this compound.
Industrial Production Methods
Industrial production of this compound is typically carried out through fermentation processes using Streptomyces nitrosporeus. The fermentation broth is then subjected to extraction and purification processes to isolate the compound in its pure form. This method is preferred for large-scale production due to its efficiency and cost-effectiveness.
化学反应分析
Types of Reactions
(+)-Madindoline A undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of certain functional groups.
Substitution: Substitution reactions are employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens and nucleophiles are used under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines.
科学研究应用
(+)-Madindoline A has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying indoline alkaloids and their reactivity.
Biology: The compound is studied for its effects on cellular processes and signaling pathways.
Medicine: this compound has shown potential as an anti-inflammatory and immunomodulatory agent, making it a candidate for drug development.
Industry: It is used in the development of new pharmaceuticals and as a reference compound in quality control processes.
作用机制
The mechanism of action of (+)-madindoline A involves its interaction with specific molecular targets and pathways. It is known to inhibit the activity of certain cytokines, which are involved in the inflammatory response. By modulating these pathways, this compound can reduce inflammation and modulate immune responses. The exact molecular targets include specific receptors and enzymes that play a role in cytokine signaling.
相似化合物的比较
Similar Compounds
Indoline Alkaloids: Other members of the indoline alkaloid family share structural similarities with (+)-madindoline A.
Anti-inflammatory Agents: Compounds such as indomethacin and ibuprofen also exhibit anti-inflammatory properties.
Uniqueness
This compound is unique due to its specific mechanism of action and its natural origin. Unlike synthetic anti-inflammatory agents, it offers a different mode of interaction with biological targets, which can be advantageous in certain therapeutic contexts.
属性
IUPAC Name |
(2R)-2-[[(3aS,8bR)-8b-hydroxy-2,3a-dihydro-1H-furo[2,3-b]indol-4-yl]methyl]-4-butyl-2,5-dimethylcyclopent-4-ene-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO4/c1-4-5-8-15-14(2)18(24)21(3,19(15)25)13-23-17-10-7-6-9-16(17)22(26)11-12-27-20(22)23/h6-7,9-10,20,26H,4-5,8,11-13H2,1-3H3/t20-,21+,22+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPVQXXLKOCZMGG-BHDDXSALSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(C(=O)C(C1=O)(C)CN2C3C(CCO3)(C4=CC=CC=C42)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC1=C(C(=O)[C@@](C1=O)(C)CN2[C@@H]3[C@@](CCO3)(C4=CC=CC=C42)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40430988 | |
| Record name | (+)-madindoline A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40430988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
184877-64-3 | |
| Record name | (+)-madindoline A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40430988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{3-Chloropyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-amine](/img/structure/B3048796.png)
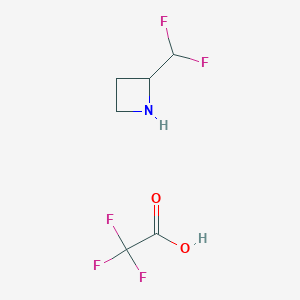
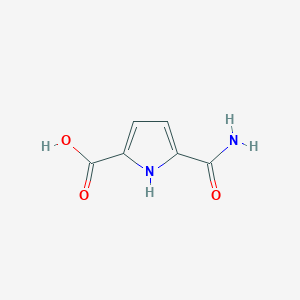
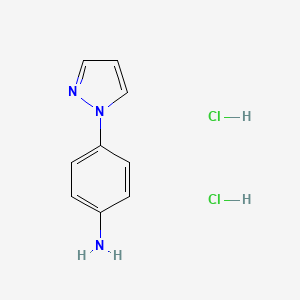
![tert-Butyl 2-[4-(methoxycarbonyl)phenyl]pyridine-4-carboxylate](/img/structure/B3048803.png)
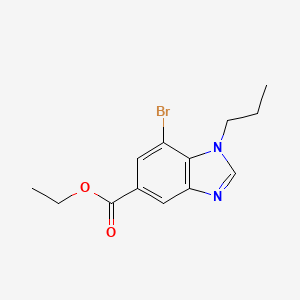
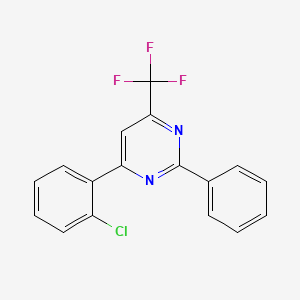
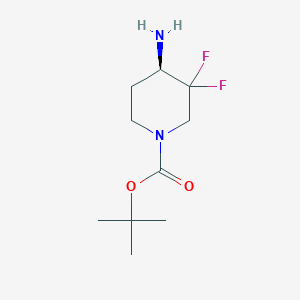
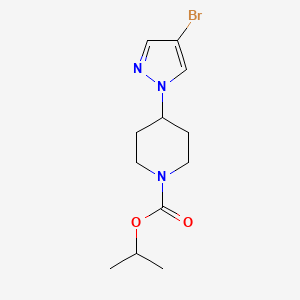
![3-[3-(Pyrazol-1-YL)propoxy]propan-1-OL](/img/structure/B3048810.png)
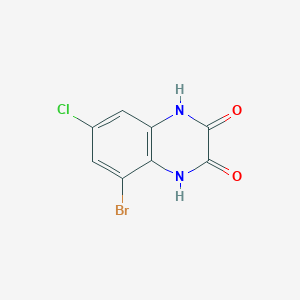
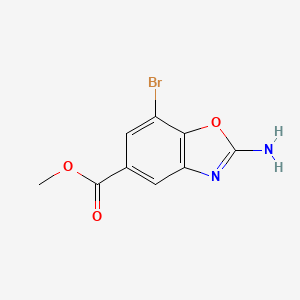
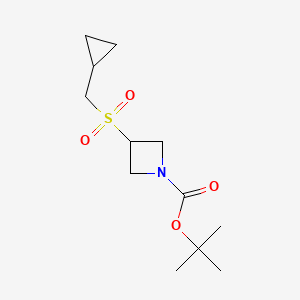
![2-[(Thiazolidin-2-ylidene)aminomethylidene]malonic acid](/img/structure/B3048817.png)
